molecular formula C8H6ClNO2 B1360306 5-Chloro-2-methoxyphenyl isothiocyanate CAS No. 63429-99-2

5-Chloro-2-methoxyphenyl isothiocyanate

Cat. No.: B1360306
CAS No.: 63429-99-2
M. Wt: 183.59 g/mol
InChI Key: CDRZZFCLBUGMMB-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxyphenyl isothiocyanate is an organic compound. It is also known as 4-chloro-2-isothiocyanato-1-methoxybenzene .


Synthesis Analysis

This compound may be used in the synthesis of N - (5-chloro-2-methyphenyl)- N ′- (1-methylethyl)-thiourea .


Molecular Structure Analysis

The molecular formula of this compound is C8H6ClNOS . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

This compound is an isothiocyanate derivative . It contains an isocyanate group .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 199.66 g/mol . Its enthalpy of vaporization at boiling point (543.15K) has been reported to be 48.045kjoule/mol .

Scientific Research Applications

Chemical Reactivity and Transformation

  • Isothiocyanates, including 5-chloro-2-methoxyphenyl isothiocyanate, demonstrate distinct reactivity patterns. For example, they show peculiar reactivity with pentaphenylborole, resulting in the formation of seven-membered BNC5 heterocycles and fused bicyclic 4/5-ring systems. These transformations suggest potential applications in the synthesis of complex heterocyclic compounds (Huang & Martin, 2016).

Synthesis of Antimicrobial Agents

  • Isothiocyanates are used in the synthesis of compounds with antimicrobial properties. For instance, p-aromatic isothiocyanates, a category that includes this compound, have been synthesized and tested for their activity against plant pathogenic fungi and bacteria, demonstrating significant antimicrobial activity (Tang et al., 2018).

Inhibition of Biofilm Formation

  • Methoxy-substituted phenylthienyl benzamidines, derived from isothiocyanates, have been studied for their ability to inhibit biofilm formation by marine bacteria. This highlights the potential use of these compounds in controlling bacterial growth in marine environments (Benneche et al., 2011).

Fluorescence Quenching Studies

  • The fluorescence quenching of boronic acid derivatives like 5-chloro-2-methoxyphenylboronic acid, which is structurally related to isothiocyanates, has been studied. These studies provide insights into the interaction mechanisms of these compounds, which can be valuable in designing sensors and probes (Geethanjali et al., 2015).

Catalysis and Organic Synthesis

  • Isothiocyanates participate in various organic synthesis reactions. They are involved in catalytic processes, leading to the formation of new compounds with potential applications in materials science and pharmaceuticals. For example, the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, a potent β-amyloid aggregation inhibitor, illustrates the role of isothiocyanates in synthesizing biologically active molecules (Choi et al., 2003).

Development of Corrosion Inhibitors

  • Compounds derived from isothiocyanates, such as methoxy-substituted phenylthienyl benzamidines, have been evaluated for their effectiveness as corrosion inhibitors for materials like carbon steel in acidic environments. This underscores the potential of isothiocyanates in industrial applications related to material preservation and protection (Fouda et al., 2020).

Cholinesterase Inhibition and Anti-Inflammatory Activity

  • Isothiocyanates, including derivatives like 2-methoxyphenyl isothiocyanate, exhibit cholinesterase inhibiting activity and anti-inflammatory effects. These properties make them candidates for developing treatments for conditions like Alzheimer’s disease (Burčul et al., 2018).

Synthesis of Heterocyclic Compounds

  • This compound is also involved in the synthesis of complex heterocyclic compounds, as evidenced by various studies. These compounds have diverse applications ranging from pharmaceuticals to materials science (Karakus, 2006).

Role in Photophysical Studies

  • The study of fluorescence quenching in derivatives like 5-chloro-2-methoxyphenylboronic acid offers valuable information for photophysical applications, potentially useful in the development of optical materials and sensors (Geethanjali et al., 2015).

Mechanism of Action

Biochemical Pathways

Isothiocyanates are known to be involved in various biochemical processes, including the detoxification of carcinogens, the regulation of cell cycle progression, and the induction of apoptosis .

Action Environment

The action, efficacy, and stability of 5-Chloro-2-methoxyphenyl isothiocyanate can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of isothiocyanates. Moreover, the presence of other substances, such as antioxidants or pro-oxidants, can also influence the biological activity of isothiocyanates .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Isothiocyanates, including 5-Chloro-2-methoxyphenyl isothiocyanate, have not been previously investigated as potential cholinesterase inhibitors . Future research could focus on their potential use in the treatment of Alzheimer’s disease .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-methoxyphenyl isothiocyanate plays a significant role in biochemical reactions, particularly in the synthesis of thiourea derivatives. It interacts with enzymes, proteins, and other biomolecules through its isothiocyanate group, which can form covalent bonds with nucleophilic sites on these molecules. This interaction often leads to the modification of enzyme activity and protein function. For instance, this compound has been used in the synthesis of N-(5-chloro-2-methoxyphenyl)-N’-(1-methylethyl)-thiourea, a compound with potential biochemical applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause changes in the activity of specific enzymes and proteins, leading to modifications in cellular responses. For example, this compound can induce oxidative stress in cells, which in turn affects cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The isothiocyanate group reacts with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This compound can also cause changes in gene expression by modifying transcription factors or other regulatory proteins. The molecular mechanism of this compound involves the formation of thiourea derivatives, which can further interact with cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biochemical activity. Its initial effects on cells, such as enzyme inhibition and changes in gene expression, can persist for extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular responses without causing significant toxicity. At high doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and adverse changes in metabolic pathways. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in detoxification processes, such as glutathione S-transferases, which play a role in the conjugation and elimination of toxic substances. Additionally, this compound can affect the levels of metabolites involved in oxidative stress and cellular defense mechanisms .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can localize to specific cellular compartments, where it exerts its biochemical effects. The distribution of this compound within tissues can also influence its overall activity and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it affects mitochondrial function and induces oxidative stress. The subcellular localization of this compound can also determine its interactions with specific enzymes and proteins, influencing its overall biochemical activity .

Properties

IUPAC Name

4-chloro-2-isothiocyanato-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c1-11-8-3-2-6(9)4-7(8)10-5-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLDKQQXEWPFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63429-99-2
Record name 4-Chloro-2-isothiocyanato-1-methoxy-benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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